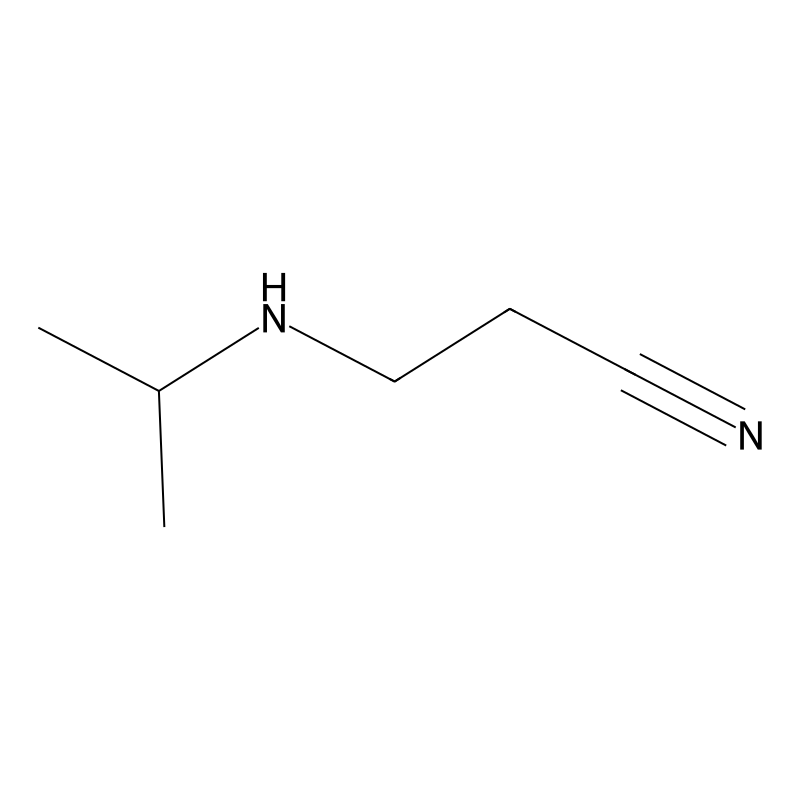

3-(Isopropylamino)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While some chemical suppliers offer this compound, the descriptions primarily focus on its CAS number, formula, and availability, with no mention of its research applications [, , ].

Potential Research Areas:

Based on the chemical structure of 3-(Isopropylamino)propanenitrile, which contains both an amine and a nitrile functional group, it is possible that it could be explored in various research areas, including:

- Organic synthesis: As a building block for the synthesis of more complex molecules, potentially in pharmaceutical or material science research [].

- Medicinal chemistry: As a starting material for the development of new drugs, due to the presence of functional groups that can participate in various biological interactions [].

- Material science: As a component in the development of new materials with specific properties, such as polymers or catalysts [].

3-(Isopropylamino)propanenitrile, with the chemical formula C₆H₁₂N₂ and CAS number 692-98-8, is a nitrile compound characterized by the presence of an isopropylamino group attached to a propanenitrile backbone. It has a molecular weight of 112.17 g/mol and is recognized for its potential in various chemical and biological applications. The compound's structure includes a propanenitrile moiety, which contributes to its reactivity and biological properties.

3-(Isopropylamino)propanenitrile can undergo several chemical transformations:

- Oxidation: Under specific conditions, this compound can be oxidized to form various nitrogen-containing products.

- Aza-Michael Addition: It can participate in aza-Michael addition reactions, where it reacts with α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecules .

- Nucleophilic Substitution: The nitrile group can also act as a nucleophile in substitution reactions, facilitating the formation of amines or other derivatives .

Research indicates that 3-(Isopropylamino)propanenitrile exhibits biological activities that may include:

- Antioxidant Properties: Compounds with similar structures have been studied for their antioxidant capabilities, suggesting potential therapeutic applications .

- Anti-inflammatory Effects: Some derivatives related to this compound have shown promise in reducing inflammation, indicating possible uses in treating inflammatory diseases .

Several synthesis methods for 3-(Isopropylamino)propanenitrile have been documented:

- Aza-Michael Addition: This method involves the reaction of isopropylamine with α,β-unsaturated nitriles under catalytic conditions .

- Direct Alkylation: Another approach includes the alkylation of propanenitrile with isopropylamine using conventional organic synthesis techniques .

- Reduction Reactions: Reduction of suitable precursors can also yield this compound, although specific conditions vary depending on the starting materials used.

3-(Isopropylamino)propanenitrile finds applications in various fields:

- Pharmaceuticals: Its derivatives are being explored for potential use in drug development due to their biological activities.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds.

- Research: The compound is utilized in academic and industrial research settings to explore new

Several compounds share structural similarities with 3-(Isopropylamino)propanenitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(tert-Butylamino)propanenitrile | Contains a tert-butyl group instead | Potentially different steric effects |

| 3-(Cyclopropylamino)propanenitrile | Features a cyclopropyl group | May exhibit distinct reactivity patterns |

| 3-(Amino)propanenitrile | Lacks the isopropyl group | Simpler structure may lead to different properties |

3-(Isopropylamino)propanenitrile's unique combination of an isopropyl group and a nitrile functional group distinguishes it from these similar compounds, potentially affecting its reactivity and biological activity.

3-(Isopropylamino)propanenitrile is an organic nitrile compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 grams per mole. The compound is registered under the Chemical Abstracts Service number 692-98-8, which serves as its primary chemical identifier in scientific literature and commercial databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 3-(propan-2-ylamino)propanenitrile, reflecting its structural composition of a propanenitrile chain substituted with an isopropylamino group at the third carbon position.

The compound exhibits multiple synonymous names in chemical literature, including 3-(Isopropylamino)propionitrile, Propanenitrile 3-[(1-methylethyl)amino]-, and Propionitrile 3-(isopropylamino)-. The MDL number MFCD00053280 provides an additional identifier for database searches and chemical inventory management. The compound's International Chemical Identifier string is InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3, while its corresponding InChI Key is XBAXAJAODIQLCI-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System representation is CC(C)NCCC#N, which clearly illustrates the molecular connectivity and functional group arrangement.

The structural analysis reveals hydrogen bond acceptor and donor counts of 2 and 1, respectively, indicating the compound's potential for intermolecular interactions. Physical property data indicates a density of 0.861 grams per cubic centimeter, a boiling point of 196.3°C at 760 millimeters of mercury, and a flash point of 72.5°C. The refractive index is reported as 1.425, and the compound exhibits a LogP value of 1.28898, suggesting moderate lipophilicity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | |

| Molecular Weight | 112.17 g/mol | |

| CAS Number | 692-98-8 | |

| Density | 0.861 g/cm³ | |

| Boiling Point | 196.3°C at 760 mmHg | |

| Flash Point | 72.5°C | |

| Refractive Index | 1.425 |

Historical Context in Organic Synthesis

The development of 3-(isopropylamino)propanenitrile is intrinsically linked to the broader history of nitrile chemistry and amine-alkene addition reactions. The foundational work on nitrile compounds traces back to the early synthetic methodologies developed for propionitrile, also known as ethyl cyanide and propanenitrile, which serves as a structural precursor to more complex nitrile derivatives. Propionitrile synthesis was established through multiple industrial routes, including the hydrogenation of acrylonitrile and the ammoxidation of propanol, providing the technological foundation for subsequent nitrile modifications.

The historical significance of compounds like 3-(isopropylamino)propanenitrile is closely tied to the development of the Michael addition reaction, named after American organic chemist Arthur Michael who first described this fundamental transformation in the late 19th century. Michael's original work, conducted between 1853 and 1942, established the theoretical framework for nucleophilic additions to α,β-unsaturated systems, which later evolved to encompass amine additions to nitrile-containing substrates. The Michael reaction, as originally defined, involved the addition of enolates to α,β-unsaturated carbonyl compounds, but the scope has since expanded to include various nucleophiles, including amines.

The aza-Michael addition, a variant of the classical Michael reaction involving nitrogen nucleophiles, emerged as a crucial synthetic methodology for creating carbon-nitrogen bonds. This transformation became particularly relevant for the synthesis of compounds like 3-(isopropylamino)propanenitrile, where isopropylamine serves as the nucleophile and acrylonitrile functions as the Michael acceptor. The development of environmentally friendly catalytic systems, such as acidic alumina under solventless conditions, represents a modern advancement in this synthetic approach.

Research from 2016 demonstrated that aza-Michael reactions between primary aliphatic and aromatic amines and various Michael acceptors could be performed under environmentally-friendly solventless conditions using acidic alumina as a heterogeneous catalyst. This work showed that ethyl acrylate was the main acceptor used, although acrylonitrile, methyl acrylate, and acrylamide were also utilized successfully, producing mono-adducts in high yields. Such compounds serve as intermediates for the synthesis of anti-cancer and antibiotic drugs, highlighting their continued relevance in pharmaceutical chemistry.

Significance in Contemporary Chemical Research

Contemporary chemical research has demonstrated the growing importance of 3-(isopropylamino)propanenitrile as a versatile synthetic intermediate and research tool. Recent investigations have focused on optimizing synthesis methods and exploring new applications for this compound in various chemical transformations. Modern synthetic approaches emphasize environmentally sustainable methodologies, with particular attention to solvent-free reactions and heterogeneous catalysis.

Current research applications span multiple domains within organic chemistry and materials science. The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms in academic research settings. Its bifunctional nature, containing both amine and nitrile groups, makes it particularly valuable for creating diverse molecular architectures through sequential functionalization strategies. The nitrile group can undergo hydrolysis, reduction, and substitution reactions, while the amine functionality provides opportunities for further derivatization.

Synthetic methodology development has focused on improving reaction conditions and yields for the preparation of 3-(isopropylamino)propanenitrile and related compounds. Research published in 2016 reported successful aza-Michael mono-addition reactions using acidic alumina under solventless conditions, achieving high selectivity for mono-adducts over bis-adducts. This methodology represents a significant advancement in green chemistry approaches to nitrile synthesis, eliminating the need for organic solvents while maintaining excellent reaction efficiency.

Comparative studies have examined the reactivity patterns of 3-(isopropylamino)propanenitrile relative to analogous compounds. Research has shown that variations in the alkyl substituent on the amine nitrogen significantly affect both the reaction kinetics and product distributions in various transformations. For instance, compounds featuring tert-butyl groups instead of isopropyl groups exhibit different steric effects that can influence reaction outcomes. Similarly, cyclopropyl-substituted analogs may display distinct reactivity patterns due to the unique electronic properties of the cyclopropyl group.

The compound has also found applications in pharmaceutical intermediate synthesis, where its structural features provide access to bioactive molecules. The presence of the isopropylamino group is particularly significant, as this motif appears in numerous therapeutic compounds across different drug classes. Research has explored its utility in creating carbon-nitrogen bonds that are essential for pharmaceutical scaffolds, demonstrating its continued relevance in medicinal chemistry applications.

Modern analytical techniques have enabled comprehensive characterization of 3-(isopropylamino)propanenitrile and its derivatives. Nuclear magnetic resonance spectroscopy data confirms the expected structural features, with characteristic chemical shifts observed for the isopropyl methyl groups, the methine proton, and the propanenitrile chain. Infrared spectroscopy reveals diagnostic peaks corresponding to the nitrile stretch and amine functionalities, providing definitive structural confirmation. Mass spectrometry analysis consistently shows the expected molecular ion peak and characteristic fragmentation patterns that support the proposed structure.

Molecular Geometry and Bonding Analysis

3-(Isopropylamino)propanenitrile exhibits a distinctive molecular architecture characterized by its linear nitrile functionality and branched aliphatic amino substituent [1]. The compound possesses the molecular formula C₆H₁₂N₂ with a molecular weight of 112.18 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name is 3-(isopropylamino)propanenitrile, corresponding to the Chemical Abstracts Service registry number 692-98-8 [1] [2].

The molecular structure features a three-carbon propane backbone terminated by a nitrile group, with an isopropylamino substituent attached to the third carbon atom [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)NCCC#N, clearly illustrating the branched isopropyl group connected through a secondary amine linkage [1] [2]. The International Chemical Identifier string InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3 provides a comprehensive structural description [1] [2].

The nitrile functional group adopts a linear geometry with an R-C-N bond angle of 180°, characteristic of the sp hybridization state of both carbon and nitrogen atoms in this moiety [3]. This linear arrangement results from the formation of two π bonds through the overlap of p orbitals, creating the characteristic triple bond structure [3]. The propane chain exhibits typical tetrahedral geometries around each sp³ hybridized carbon center, with C-C-C bond angles approaching the ideal tetrahedral angle of 109.5° [4].

The secondary amine nitrogen demonstrates pyramidal geometry due to sp³ hybridization, with the lone pair of electrons occupying one of the tetrahedral positions [5]. The presence of the electronegative nitrogen creates significant molecular polarity, with the compound exhibiting a calculated polar surface area of 35.82 Ų [6]. The refractive index of 1.425 reflects the compound's optical properties and molecular organization [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.18 g/mol | [1] |

| Density | 0.861 g/cm³ | [6] |

| Boiling Point | 196.3°C at 760 mmHg | [6] |

| Refractive Index | 1.425 | [6] |

| Polar Surface Area | 35.82 Ų | [6] |

Spectroscopic Profiling

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 3-(isopropylamino)propanenitrile through both proton and carbon-13 studies [7]. The compound has been extensively characterized using nuclear magnetic resonance techniques, with spectral data available in comprehensive databases [7] [8].

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments corresponding to the various hydrogen atoms within the molecule [9]. The isopropyl methyl groups typically appear as doublets in the aliphatic region, while the methine proton of the isopropyl group exhibits characteristic coupling patterns [9]. The propylene chain protons demonstrate complex multipicity due to their proximity to both the nitrile and amino functionalities [9].

Carbon-13 nuclear magnetic resonance studies indicate the presence of six distinct carbon environments within the molecule [9]. The nitrile carbon typically resonates in the characteristic downfield region around 120 parts per million, consistent with the sp hybridization and strong electron-withdrawing nature of the cyano group [10] [11]. The isopropyl carbons appear in the aliphatic region, with the methine carbon showing downfield shift relative to the methyl carbons due to its attachment to the nitrogen atom [10] [11].

The chemical shift patterns observed in carbon-13 nuclear magnetic resonance reflect the electronic environment around each carbon center [11]. The α-carbon adjacent to the nitrile group experiences deshielding effects, while the carbons in the isopropyl group show typical aliphatic chemical shifts modified by the electron-donating nature of the nitrogen substituent [11].

| Nuclear Magnetic Resonance Parameter | Observation | Reference |

|---|---|---|

| Proton Chemical Environments | Multiple distinct regions | [9] |

| Carbon-13 Signals | Six distinct carbons | [9] |

| Nitrile Carbon Shift | ~120 ppm region | [10] [11] |

| Coupling Patterns | Complex multipicity | [9] |

Infrared and Raman Spectral Features

Infrared spectroscopy of 3-(isopropylamino)propanenitrile reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [7]. The nitrile stretching vibration appears as a medium intensity absorption in the region of 2260-2240 cm⁻¹, consistent with the C≡N triple bond characteristic frequency [12].

The secondary amine N-H stretching vibration manifests as a moderately broad absorption band in the region of 3320-3280 cm⁻¹ for saturated secondary amines [5]. This peak exhibits intermediate width compared to hydroxyl stretches but remains broader than typical C-H stretching absorptions [5]. The N-H out-of-plane bending vibration, commonly referred to as the N-H wag, appears in the range of 750-700 cm⁻¹, providing diagnostic information for secondary amine identification [5].

Aliphatic C-H stretching vibrations occur in the expected region of 3000-2850 cm⁻¹, with methyl groups typically showing absorptions around 2959 cm⁻¹ for asymmetric stretching and 2875 cm⁻¹ for symmetric stretching [13]. Methylene groups contribute absorptions near 2928 cm⁻¹ for asymmetric stretching and 2862 cm⁻¹ for symmetric stretching [13].

The C-N-C asymmetric stretching vibration for the secondary amine appears as a relatively weak absorption in the range of 1180-1130 cm⁻¹ for saturated secondary amines [5]. This peak falls within the fingerprint region and provides confirmatory evidence for the amine functionality, though its intensity is lower than comparable C-O stretching vibrations due to the lower electronegativity of nitrogen relative to oxygen [5].

Raman spectroscopy provides complementary vibrational information, particularly useful for observing symmetric stretching modes that may be weak or absent in infrared spectra [7]. The nitrile stretching mode is typically observable in Raman spectroscopy, providing additional confirmation of the cyano functionality [7].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Nitrile C≡N Stretch | 2260-2240 | Medium | [12] |

| Secondary N-H Stretch | 3320-3280 | Medium-Strong | [5] |

| N-H Wag | 750-700 | Medium | [5] |

| C-H Stretch (alkyl) | 3000-2850 | Strong | [13] |

| C-N-C Stretch | 1180-1130 | Weak-Medium | [5] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(isopropylamino)propanenitrile provides detailed fragmentation information characteristic of both nitrile and secondary amine functionalities [14] [15]. The molecular ion peak appears at m/z 112, corresponding to the molecular weight of the compound [1] [6].

Nitrile compounds typically exhibit specific fragmentation patterns in electron ionization mass spectrometry [15]. The molecular ion may be weak or absent in aliphatic nitriles, with fragmentation readily occurring to produce M-1 ions through hydrogen radical loss [15]. Loss of hydrogen cyanide (M-27) is frequently observed in nitrile compounds, while aromatic nitriles may also show loss of the cyanide radical (M-26) [15].

Secondary amines demonstrate characteristic fragmentation through α-cleavage adjacent to the nitrogen atom, with preferential loss of the largest alkyl group [15]. The base peak often corresponds to formation of iminium ions through α-cleavage processes [15]. Ring formation can occur in appropriate structural contexts, leading to cyclic fragment ions [15].

The exact mass of 3-(isopropylamino)propanenitrile is 112.100048 g/mol, providing high-resolution mass spectrometric identification capabilities [1] [7]. Fragmentation pathways likely include loss of isopropyl fragments, formation of cyanoethyl cations, and various rearrangement processes characteristic of amino nitrile compounds [15].

Common fragmentation patterns in structurally related compounds include formation of fragments at m/z values corresponding to loss of methyl radicals (M-15), ethyl radicals (M-29), and other alkyl groups through α-cleavage processes [15]. The nitrogen rule applies to this compound, with the molecular ion having an even mass due to the presence of two nitrogen atoms [15].

| Fragmentation Type | Characteristic Loss | Typical m/z | Reference |

|---|---|---|---|

| Molecular Ion | - | 112 | [1] [6] |

| Hydrogen Loss | M-1 | 111 | [15] |

| Hydrogen Cyanide Loss | M-27 | 85 | [15] |

| α-Cleavage | Variable alkyl | Variable | [15] |

| Exact Mass | - | 112.100048 | [1] [7] |

Crystallographic Studies and Conformational Analysis

Conformational analysis of 3-(isopropylamino)propanenitrile requires consideration of the rotational freedom around the C-C and C-N bonds within the molecule [16] [17]. The isopropyl group exhibits conformational flexibility similar to that observed in related isopropylamine derivatives [16] [17].

Detailed conformational studies of isopropylamine itself have identified trans and gauche conformers, with the trans conformer being the most thermodynamically stable [16] [17]. High-level quantum chemical calculations using coupled-cluster methodology combined with second-order Møller-Plesset perturbation theory have been employed to determine equilibrium structures and relative energies of conformers [17].

The propyl chain component allows for additional conformational possibilities through rotation around the C-C bonds [17]. The conformational behavior is influenced by steric interactions between the isopropyl substituent and the nitrile group, as well as electronic effects arising from the nitrogen lone pair orientation [17].

Rotational spectroscopy studies of related propylamine compounds have confirmed the presence of multiple conformers with comparable stability [17]. The equilibrium structures determined through computational methods show excellent agreement with experimental rotational constants, validating the theoretical approaches used for structural determination [17].

Crystal structure determination of 3-(isopropylamino)propanenitrile has not been extensively reported in the available literature, though related compounds have been characterized crystallographically . X-ray crystallography would provide definitive information regarding coordination geometry and bond lengths in the solid state .

The molecular geometry optimization studies typically employ density functional theory methods for computing spectroscopic parameters and accounting for vibrational effects [17]. The "cheap" composite scheme methodology has proven successful for evaluating energetics and equilibrium structures of flexible molecular systems [17].

| Conformational Parameter | Observation | Reference |

|---|---|---|

| Isopropyl Conformers | Trans most stable | [16] [17] |

| Rotational Constants | Multiple values | [17] |

| Computational Method | Coupled-cluster/MP2 | [17] |

| Structural Validation | Excellent agreement | [17] |

The aza-Michael addition represents the most prevalent and efficient synthetic route for the preparation of 3-(Isopropylamino)propanenitrile. This reaction involves the nucleophilic addition of isopropylamine to acrylonitrile, proceeding through a 1,4-conjugate addition mechanism that forms the desired beta-amino nitrile product [2]. The reaction has garnered significant attention due to its operational simplicity, high atom economy, and broad substrate scope.

The fundamental mechanism involves the attack of the nucleophilic nitrogen atom of isopropylamine on the beta-carbon of acrylonitrile, with subsequent protonation to yield the final product [3]. This transformation is particularly favored due to the electron-withdrawing nature of the nitrile group, which activates the alkene toward nucleophilic attack [4].

Catalytic Systems for Amine-Nitrile Coupling

The development of efficient catalytic systems has been crucial for achieving high yields and selectivity in aza-Michael additions. Antimony trichloride supported on hydroxyapatite (SbCl3-HAP) has emerged as one of the most effective heterogeneous catalysts for this transformation [5]. This system operates efficiently at 50°C in acetonitrile, achieving yields of 80-95% with a catalyst loading of only 1.6 mol% [5]. The catalyst's effectiveness stems from the Lewis acidic nature of antimony trichloride, which activates the Michael acceptor while the hydroxyapatite support provides a stable, recyclable platform [6].

Indium metal has demonstrated remarkable catalytic activity in aqueous media, representing a truly green approach to aminonitrile synthesis [7] [8]. Operating at room temperature, this system achieves yields of 79-98% across a wide range of substrates, with the indium serving as a Lewis acid to facilitate imine formation and subsequent cyanide addition [7]. The water-soluble nature of this catalyst system significantly reduces environmental impact while maintaining high efficiency.

Yttrium nitrate hexahydrate has proven particularly effective for selective mono-cyanoethylation reactions [9]. This catalyst system operates under mild conditions in protic solvents, achieving yields of 85-99% with excellent selectivity for monoaddition products [9]. The high water solubility and stability of yttrium nitrate facilitate easy catalyst recovery and recycling.

Acidic alumina has been extensively studied for solvent-free aza-Michael additions [10]. Under reflux conditions, this heterogeneous catalyst achieves yields of 93-100% with remarkable selectivity for monoaddition products [10]. The catalyst's effectiveness derives from its Brønsted acidity, which activates both the nucleophile and electrophile components of the reaction.

Nickel-based homogeneous catalysts have shown exceptional performance in hydrogenative coupling reactions [11]. These systems operate at elevated temperatures (120-140°C) under hydrogen atmosphere, achieving yields of 90-95% with excellent selectivity for secondary amine products [11]. The catalyst's ability to facilitate both hydrogenation and coupling reactions in a single step represents a significant advance in synthetic efficiency.

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Time | Loading (mol%) |

|---|---|---|---|---|---|

| SbCl3-HAP | 50 | Acetonitrile | 80-95 | 1.5 h | 1.6 |

| Indium metal | RT | Water | 79-98 | 2-4 h | 10 |

| Y(NO3)3·6H2O | RT | Methanol/Water | 85-99 | 2-6 h | 5-10 |

| Acidic alumina | Reflux | Solvent-free | 93-100 | 4-8 h | 200 mg/mmol |

| Ni-based | 120-140 | Various | 90-95 | 16-24 h | 2-5 |

Solvent and Temperature Optimization Strategies

Temperature optimization has proven critical for achieving high yields in aza-Michael additions. Temperature ranges of 50-140°C have been systematically investigated, with optimal conditions typically falling between 50-120°C [12] [13]. Lower temperatures (below 50°C) result in dramatically reduced yields, often dropping to 3-60% [13]. Conversely, temperatures above 120°C may not provide additional yield improvements and can lead to increased side reactions [13].

Solvent selection significantly impacts reaction efficiency and selectivity. Polar aprotic solvents, particularly acetonitrile, have proven most effective for Lewis acid-catalyzed reactions [5] [10]. Aqueous media has shown remarkable success with metal-based catalysts, providing both high yields and environmental benefits [7] [8]. Solvent-free conditions have gained attention for their green chemistry advantages, achieving excellent yields with heterogeneous catalysts like acidic alumina [10].

Reaction atmosphere control has demonstrated significant impact on product formation. Inert atmospheres (nitrogen or argon) prevent oxidative side reactions and improve selectivity [5] [14]. However, some systems benefit from air or oxygen atmosphere, particularly those involving oxidative coupling mechanisms [15].

Pressure optimization has proven crucial for gas-phase reactions. Elevated pressures (4 bar to 3 atm) improve reaction rates and yields, particularly in hydrogenative coupling reactions [16] [17]. Atmospheric pressure conditions are preferred for most Lewis acid-catalyzed reactions to maintain operational simplicity.

Heating methods have been diversified beyond conventional thermal heating. Microwave irradiation significantly reduces reaction times while maintaining high yields [14] [18]. Mechanochemical activation through ball milling has enabled solvent-free reactions with excellent yields [12].

| Parameter | Optimal Range | Impact on Yield | Key Benefits |

|---|---|---|---|

| Temperature | 50-120°C | 80-95% yield range | Balanced rate and selectivity |

| Solvent | Acetonitrile, Water | Enhanced catalyst activity | Improved mass transfer |

| Atmosphere | Nitrogen, Air | Prevents side reactions | Higher selectivity |

| Pressure | 1-4 bar | Improved reaction rates | Better gas solubility |

| Heating | Microwave, Conventional | Reduced reaction time | Energy efficiency |

Alternative Pathways in Nitrile Functionalization

Strecker-Type Reactions and α-Aminonitrile Derivatives

The Strecker synthesis represents a fundamental approach for α-aminonitrile preparation, involving the three-component condensation of aldehydes, amines, and hydrogen cyanide or trimethylsilyl cyanide [7] [8]. This methodology has been extensively developed for the synthesis of 3-(Isopropylamino)propanenitrile and related compounds through careful substrate selection and catalyst optimization.

Classical Strecker conditions employ formaldehyde, isopropylamine, and hydrogen cyanide under acidic conditions. However, safety concerns regarding hydrogen cyanide have led to the development of alternative cyanide sources, particularly trimethylsilyl cyanide (TMSCN), which offers improved safety and handling characteristics [7] [8].

Indium-catalyzed Strecker reactions have demonstrated exceptional performance in aqueous media [7] [8]. The reaction proceeds through initial imine formation between the aldehyde and amine components, followed by nucleophilic addition of the cyanide source. Indium acts as a Lewis acid, facilitating both imine formation and subsequent cyanide addition. This system achieves yields of 79-98% across diverse substrate combinations while operating under environmentally benign conditions [7].

Modified Strecker reactions utilizing amides instead of amines have gained attention for accessing N-acylated α-aminonitriles [19]. These compounds serve as mechanism-based inhibitors of serine and cysteine-type hydrolases, making them valuable synthetic targets for drug discovery applications. The reaction conditions require careful optimization of catalyst, solvent, and cyanide source to achieve acceptable yields (7-90%) [19].

Enantioselective Strecker reactions have been developed using organocatalytic systems [20]. Squaramide catalysts enable highly enantioselective synthesis of α-aminonitrile derivatives with excellent yields and enantiomeric excesses. These systems provide access to both enantiomers of the product through the use of pseudo-enantiomeric catalyst pairs [20].

| Strecker Variant | Catalyst | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Classical | Acid catalysts | RT, aqueous | 79-98 | High yields, broad scope |

| N-acylated | Lewis acids | RT-60°C | 7-90 | Direct access to inhibitors |

| Enantioselective | Organocatalysts | Mild conditions | 85-95 | High enantioselectivity |

| Flow-based | Various | Continuous | 80-95 | Scalable, consistent |

Reductive Amination Approaches

Reductive amination has emerged as a powerful alternative for aminonitrile synthesis, particularly for accessing secondary and tertiary amine derivatives [21] [22]. This approach involves the catalytic reduction of nitriles in the presence of amines, leading to direct C-N bond formation through imine intermediates.

Platinum-based heterogeneous catalysts have shown exceptional performance in reductive amination reactions [21] [22]. These systems operate at 90°C under 3 atmospheres of hydrogen pressure, achieving yields of 85-96% with excellent selectivity for secondary amine products [22]. The catalyst's activity can be significantly enhanced through the addition of promoters such as bismuth or lead compounds [17].

Nickel-based catalysts have demonstrated remarkable efficiency in hydrogenative coupling reactions [11]. These systems enable the direct coupling of nitriles with primary and secondary amines under mild hydrogen pressure (4 bar), achieving yields of 70-95% across a broad substrate scope [11]. The catalyst's ability to facilitate both hydrogenation and coupling reactions in a single step represents a significant advance in synthetic efficiency.

Copper-catalyzed reductive amination using dimethylamine borane as a hydrogen source has shown promise for aqueous-phase reactions [21]. This system enables the formation of heterogeneous copper catalysts in situ, which facilitate both dehydrocoupling of amine boranes and hydrogen transfer to organic substrates. The process operates under mild conditions and demonstrates good tolerance for functional groups [21].

Ruthenium-based systems utilizing PNN pincer ligands have achieved selective imine formation through nitrile-amine coupling [16]. These homogeneous catalysts operate under mild conditions (4 bar H2) and demonstrate excellent selectivity for imine products over fully reduced amines. The catalyst's stability and recyclability make it attractive for synthetic applications [16].

| Catalyst System | Conditions | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|

| Pt/C-Bi | 90°C, 3 atm H2 | 85-96 | High to amines | Scalable, robust |

| Ni-based | 4 bar H2, mild | 70-95 | Excellent | Broad scope |

| Cu-amine borane | Aqueous, mild | 60-85 | Good | Green conditions |

| Ru-PNN pincer | 4 bar H2 | 85-95 | High to imines | Selective, stable |

Industrial-Scale Production Challenges

The industrial-scale production of 3-(Isopropylamino)propanenitrile faces numerous technical, economic, and environmental challenges that significantly impact manufacturing feasibility and profitability [23]. These challenges span from raw material availability and cost fluctuations to process optimization and environmental compliance requirements.

Feedstock cost volatility represents a primary concern for industrial producers [23]. The escalating costs of raw materials, particularly acrylonitrile and isopropylamine, have led to plant closures and reduced profitability across the industry. Cornerstone Chemical's decision to cease production at their Louisiana facility exemplifies the economic pressures facing manufacturers, with the company citing escalating feedstock costs as a primary factor [23].

Market oversupply conditions, particularly from Chinese manufacturers, have created significant pricing pressure on global producers [23]. The continued build-up of excess capacity in Asia Pacific has led to a sequential decline in global operating rates from the mid-80s pre-COVID to the low 70s currently [23]. This overcapacity has resulted in sustained pressure on profit margins and has forced several facilities to temporarily or permanently cease operations.

Process intensification requirements have become critical for maintaining competitive manufacturing [14] [18]. Traditional batch processes suffer from poor heat and mass transfer characteristics at large scale, leading to reduced yields and longer reaction times [24] [25]. The implementation of continuous flow technologies has emerged as a key strategy for addressing these limitations, enabling better temperature control, improved mixing, and enhanced safety [14] [26].

Catalyst stability and recovery present ongoing challenges for large-scale operations [27] [17]. Homogeneous catalysts, while often providing excellent activity and selectivity, suffer from difficult separation and recycling requirements. Heterogeneous catalysts face issues with metal leaching, deactivation, and support degradation under industrial conditions [6] [28]. The development of robust, recyclable catalytic systems remains a key focus for industrial implementation.

Environmental compliance costs have increased substantially due to stricter regulations on emissions and waste disposal [29] [30]. The non-biodegradable nature of many nitrile products poses long-term environmental concerns, requiring investment in waste treatment and recycling technologies [29]. Green chemistry approaches, including solvent-free processes and bio-based feedstocks, are being investigated to address these concerns [10] [31].

Reactor design optimization significantly impacts both efficiency and environmental performance [24]. The choice between plug flow reactors (PFR) and continuous stirred tank reactors (CSTR) affects selectivity, yield, and waste generation. Studies have shown that PFR configurations generally provide better environmental performance through reduced potential environmental impact (PEI) generation compared to high-backmixing CSTR systems [24].

Scale-up complexities arise from the square-cube law effect, particularly regarding oxygen accessibility and temperature control [25]. Laboratory-scale reactions that rely on atmospheric oxygen may suffer from mass transfer limitations at industrial scale, requiring specialized reactor designs or alternative oxidation strategies [25]. Temperature control becomes increasingly challenging as reactor size increases, potentially leading to hot spots and reduced selectivity.

| Challenge Category | Impact | Mitigation Strategy | Implementation Status |

|---|---|---|---|

| Feedstock Costs | Plant closures, reduced margins | Alternative feedstocks, process optimization | Ongoing development |

| Market Oversupply | Price depression, capacity underutilization | Product differentiation, operational excellence | Industry-wide effort |

| Environmental Compliance | Increased regulatory costs | Green chemistry, waste minimization | Regulatory-driven |

| Process Intensification | Competitive disadvantage | Flow chemistry, microreactor technology | Selective adoption |

| Catalyst Stability | Increased operating costs | Heterogeneous catalysts, support optimization | Research phase |

| Scale-up Issues | Yield drops, process inefficiencies | Modular design, computational modeling | Technology development |

Heat and mass transfer optimization requires advanced reactor designs and mixing enhancement technologies [24] [25]. Poor mixing in large-scale reactors leads to concentration gradients and reduced reaction efficiency. Computational fluid dynamics (CFD) modeling has become essential for optimizing reactor geometries and operating conditions to ensure uniform mixing and temperature distribution.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant